{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid
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Overview
Description
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is a complex organic compound with the molecular formula C18H16N4O3S and a molecular weight of 368.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a triazolo-benzimidazole core linked to a phenoxyethyl group and a thioacetic acid moiety .
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of a triazole nucleus in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The presence of a triazole nucleus in this compound suggests that it may have similar pharmacokinetic properties to other triazole-containing drugs .
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The synthesis of triazole compounds has been reported to be environmentally benign, producing water and ammonia as the only by-products, and exhibiting a low environmental factor, eco-scale penalty, and process mass intensity . This suggests that the compound may have a favorable environmental profile.
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They can bind readily in the biological system, showing versatile biological activities .
Cellular Effects
It is known that triazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid typically involves multiple steps, starting with the formation of the triazolo-benzimidazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thioacetic acid moiety.
Reduction: This can affect the triazolo-benzimidazole core or the phenoxyethyl group.
Substitution: This can occur at multiple positions, particularly on the phenoxyethyl group and the triazolo-benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is primarily used in proteomics research. Its unique structure allows it to interact with various proteins, making it useful for studying protein-protein interactions, enzyme activity, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]sulfanyl}acetic acid: This compound is structurally similar but contains a sulfanyl group instead of a thioacetic acid moiety.
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]methoxy}acetic acid: This variant has a methoxy group in place of the thioacetic acid moiety.
Uniqueness
The uniqueness of {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid lies in its combination of structural elements, which confer specific biochemical properties. The presence of the thioacetic acid moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique reactivity and binding characteristics .
Properties
IUPAC Name |
2-[[4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-16(24)12-26-18-20-19-17-21(10-11-25-13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(17)18/h1-9H,10-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFLRKYXKXHEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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